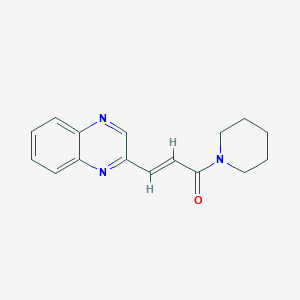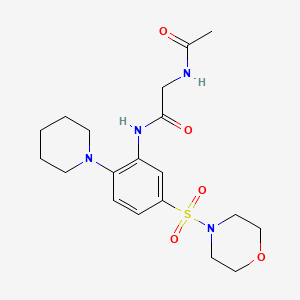
2-methyl-6-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyridazin-3-one is a chemical compound that belongs to the pyridazinone family. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-methyl-6-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyridazin-3-one is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2-methyl-6-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyridazin-3-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Additionally, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-6-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyridazin-3-one in lab experiments is its broad range of potential applications. It has been studied for its potential use in various fields, including biochemistry, physiology, and pharmacology. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-6-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyridazin-3-one. One potential direction is to further study its potential neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, it could be studied for its potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Further research could also be done to better understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-methyl-6-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyridazin-3-one involves the reaction of 2-methyl-6-nitropyridazin-3-one with 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid in the presence of a reducing agent such as sodium dithionite. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyridazin-3-one has been widely used in scientific research for its potential applications in biochemistry and physiology. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-6-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-3-6-12-7-4-10-19(15(11)12)16(21)13-8-9-14(20)18(2)17-13/h3,5-6,8-9H,4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTZQUOSQHCLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)

![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)




![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)



![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
